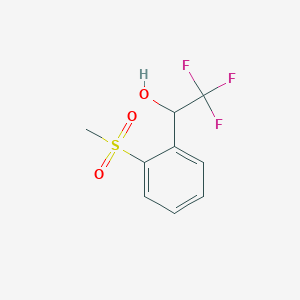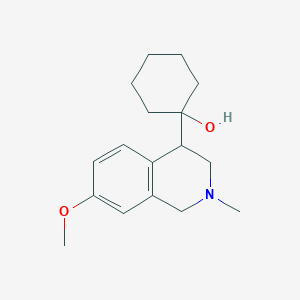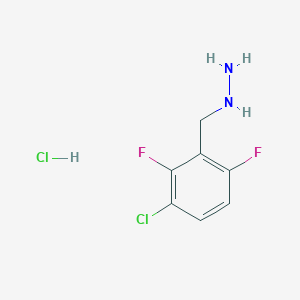![molecular formula C14H12ClNO3 B11716462 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)
4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyimino group, and a benzene-1,3-diol moiety
准备方法
The synthesis of 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol typically involves the reaction of 4-chlorobenzaldehyde with 1,3-dihydroxybenzene in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
化学反应分析
4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
科学研究应用
4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
作用机制
The mechanism of action of 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol involves its interaction with specific molecular targets. For example, in the treatment of gout, it inhibits xanthine oxidase, reducing the production of uric acid, and blocks the activation of the NLRP3 inflammasome, thereby reducing inflammation . The pathways involved include the inhibition of enzyme activity and modulation of inflammatory responses.
相似化合物的比较
Similar compounds to 4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol include:
4-(2-(4-chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol: This compound also has potential therapeutic applications for gout and shares structural similarities.
1-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl]-4-[(1-(4-pyridinyl)-4-piperidinyl)methyl]piperazine: Another compound with a chlorophenyl group, used in different therapeutic contexts.
The uniqueness of this compound lies in its dual inhibitory action on xanthine oxidase and NLRP3 inflammasome, making it a promising candidate for the treatment of inflammatory conditions like gout .
属性
分子式 |
C14H12ClNO3 |
|---|---|
分子量 |
277.70 g/mol |
IUPAC 名称 |
4-[(Z)-C-[(4-chlorophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12ClNO3/c15-10-3-1-9(2-4-10)7-13(16-19)12-6-5-11(17)8-14(12)18/h1-6,8,17-19H,7H2/b16-13- |
InChI 键 |
ITLXUOJUJUPZTB-SSZFMOIBSA-N |
手性 SMILES |
C1=CC(=CC=C1C/C(=N/O)/C2=C(C=C(C=C2)O)O)Cl |
规范 SMILES |
C1=CC(=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716379.png)



![[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea](/img/structure/B11716404.png)

![(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol](/img/structure/B11716426.png)

![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)

![1-(4-Ethylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716449.png)

![4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11716455.png)

